![molecular formula C9H14ClNO2 B2589157 (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride CAS No. 128240-67-5](/img/structure/B2589157.png)
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride
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Overview
Description
The compound “(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride” is a derivative of "(1R)-1-(4-methoxyphenyl)ethan-1-ol" . The latter is a chiral compound with a CAS Number of 1517-70-0 . It has a molecular weight of 152.19 and its IUPAC name is "(1R)-1-(4-methoxyphenyl)ethanol" .
Molecular Structure Analysis
The molecular structure of “(1R)-1-(4-methoxyphenyl)ethan-1-ol” can be represented by the InChI code "1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m1/s1" . This indicates that the compound has a molecular formula of C9H12O2 .Physical And Chemical Properties Analysis
“(1R)-1-(4-methoxyphenyl)ethan-1-ol” is a liquid at room temperature . It has a molecular weight of 152.19 . The compound has a molecular formula of C9H12O2 .Scientific Research Applications
Metabolism and Environmental Degradation
- Methoxychlor, an organochlorine insecticide structurally related to the compound , undergoes metabolic transformation in environmental species, resulting in the formation of various metabolites with potential environmental and toxicological significance. This research highlights the pathways through which similar compounds may be metabolized in natural environments, suggesting implications for their persistence and activity in ecosystems (Satsuma & Masuda, 2012).
Anticancer Research
- Research into quinazolin-4-yl and 4-methoxyphenyl ethanols has led to the discovery of compounds with potent antiproliferative activity against cancer cell lines. Such studies demonstrate the potential of structurally related compounds in the development of new anticancer agents. The investigation into the mechanisms of action, including disruption of microtubule formation, offers valuable insights into how these compounds might be employed in cancer therapy (Suzuki et al., 2020).
Interaction with Biological Molecules
- Schiff base ligands derived from amino compounds and their metal complexes have been synthesized and characterized for their ability to interact with DNA. Such studies are crucial in understanding how similar compounds could be designed for therapeutic applications or as tools in molecular biology research (Kurt et al., 2020).
Protective Effects in Biological Models
- Compounds similar in structure to the query chemical have been studied for their protective effects against neuronal injury induced by factors such as serum deprivation or amyloid-beta protein. This suggests potential therapeutic applications of related compounds in neuroprotection and the treatment of neurodegenerative diseases (Yamamuro et al., 2003).
Safety and Hazards
The compound “(1R)-1-(4-methoxyphenyl)ethan-1-ol” has several hazard statements including H227, H302, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
(1R)-2-amino-1-(4-methoxyphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNSABGZBDLITM-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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